Endrin 1000 microg/mL in Hexane

Description

Historical Applications and Production Patterns of Endrin (B86629) in Agriculture and Pest Management

First introduced in 1951, endrin was employed as an insecticide, rodenticide, and avicide. cdc.govpanda.org Its primary use was as a foliar insecticide on crops like cotton, maize, sugarcane, rice, and grains. inchem.orgepa.govwho.int It was also utilized to control pests on apple trees and ornamentals. wikipedia.orgpanda.org Beyond crop protection, endrin was used to manage mice and voles in orchards and as a bird repellent on buildings. panda.orgepa.govepa.gov In some regions, it was even used as a piscicide to clear fish ponds before restocking. wikipedia.org

Endrin was formulated in various forms, including emulsifiable concentrates, wettable powders, granules, and pastes, allowing for application by both aircraft and handheld sprayers. wikipedia.orginchem.org Its production and use were significant, particularly from the 1950s through the early 1970s. wikipedia.orginchem.org For instance, in 1962, an estimated 2.3 to 4.5 million kilograms of endrin were sold in the United States alone. wikipedia.org By 1971, U.S. production had decreased to less than 450,000 kilograms, and by 1980, it was reported to be around 100,000 pounds. cdc.govepa.govnih.gov Shell International and Velsicol Chemical Corporation were the primary manufacturers of endrin. wikipedia.org

Historical Endrin Usage and Production Data

| Year | Location | Amount | Purpose |

|---|---|---|---|

| 1962 | USA | 2.3-4.5 million kg | Agricultural Sales wikipedia.orgnih.gov |

| 1970 | Japan | 72,000 kg | Imported for use wikipedia.org |

| 1963-1972 | Bali | 171-10,700 kg annually | Rice paddy production wikipedia.org |

| Prior to 1983 | USA | 6,250 kg annually | Agricultural Use cdc.govnih.gov |

| 1980 | USA | 100,000 lbs | Production epa.gov |

Global Regulatory Evolution and Current Status of Endrin Use and Production

Concerns over endrin's toxicity and environmental persistence led to a significant shift in its regulatory status globally. Many countries began to ban or severely restrict its use in the early 1970s. wikipedia.org In the United States, most uses of endrin were canceled in 1980, and a complete ban on its production and general use was enacted in 1986. epa.govepa.govepa.gov The final registration for its use as an avicide was canceled in 1991. cdc.govnih.gov Taiwan banned endrin's use as a pesticide in 1971 and later regulated it as a toxic chemical in 1989. wikipedia.org

A pivotal moment in the global regulation of endrin came with the Stockholm Convention on Persistent Organic Pollutants. epd.gov.hk Adopted in 2001 and entering into force in 2004, the convention identified endrin as one of the initial 12 "dirty dozen" POPs targeted for elimination of production and use. epd.gov.hkntn.org.auipen.orgpops.int This international treaty obligates participating countries to take measures to eliminate or restrict the production and use of these hazardous chemicals. epd.gov.hkipen.org Endrin is listed in Annex A of the Convention, which calls for the elimination of its production and use. pops.int

While endrin is no longer produced or used in many countries, including the United States, there have been concerns about its continued use in some parts of the world, leading to potential contamination of imported food products. wikipedia.orgcdc.govpanda.org

Classification of Endrin as a Persistent Organic Pollutant and its Environmental Significance

Endrin's classification as a Persistent Organic Pollutant (POP) stems from a combination of its chemical properties and environmental behavior. epa.govepd.gov.hkpops.int POPs are chemicals that are resistant to environmental degradation through chemical, biological, and photolytic processes. pops.int This persistence allows them to remain in the environment for extended periods.

Endrin exhibits several key characteristics of a POP:

Persistence: It has a long half-life in the environment, with estimates suggesting it can persist in soil for up to 14 years or more. wikipedia.orgpanda.orgepa.govpops.int

Bioaccumulation: Endrin is lipophilic, meaning it is highly soluble in fats and lipids. wikipedia.org This property leads to its accumulation in the fatty tissues of living organisms, a process known as bioaccumulation. wikipedia.orgpops.int High bioconcentration factors have been reported in fish, ranging from 1,335 to 10,000. wikipedia.orgepa.gov

Long-Range Transport: POPs can be transported over long distances by wind and water currents, leading to their presence in ecosystems far from their original source. epa.gov

Toxicity: Endrin is highly toxic to a wide range of organisms, particularly aquatic life. inchem.orgepa.govpops.intundp.org

Due to its persistence, endrin can be found in various environmental compartments, including soil, water sediments, and the atmosphere. panda.orgepa.govepa.gov It binds strongly to organic matter in soil and sediment, which reduces its likelihood of leaching into groundwater, although some contamination of groundwater has been observed. wikipedia.orgepa.gov In the environment, endrin can break down into other compounds, such as endrin aldehyde and endrin ketone, through exposure to light and heat. wikipedia.orgepa.gov The continued presence of endrin and its breakdown products in the environment underscores its significance as a legacy pollutant requiring ongoing monitoring and management. cdc.govpanda.org

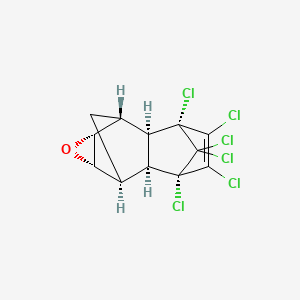

Structure

3D Structure

Properties

IUPAC Name |

(1R,2R,3R,6S,7S,8S,9S,11R)-3,4,5,6,13,13-hexachloro-10-oxapentacyclo[6.3.1.13,6.02,7.09,11]tridec-4-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8Cl6O/c13-8-9(14)11(16)5-3-1-2(6-7(3)19-6)4(5)10(8,15)12(11,17)18/h2-7H,1H2/t2-,3+,4-,5+,6-,7+,10-,11+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFBKLUNHFCTMDC-GKRDHZSOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C3C(C1C4C2O4)C5(C(=C(C3(C5(Cl)Cl)Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2[C@@H]3[C@H]([C@H]1[C@H]4[C@@H]2O4)[C@@]5(C(=C([C@]3(C5(Cl)Cl)Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8Cl6O | |

| Record name | ENDRIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4981 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ENDRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1023 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6020561 | |

| Record name | Endrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6020561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Endrin is a white crystalline, odorless solid dissolved in a liquid carrier. It is water emulsifiable. It is toxic by inhalation, skin absorption, and/or ingestion. When heated or burned it may emit toxic hydrogen chloride and phosgene. It is used as a pesticide., Colorless to tan, crystalline solid with a mild, chemical odor. [insecticide]; [NIOSH], WHITE CRYSTALS., Colorless to tan, crystalline solid with a mild, chemical odor., Colorless to tan, crystalline solid with a mild, chemical odor. [insecticide] | |

| Record name | ENDRIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4981 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Endrin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/233 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ENDRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1023 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ENDRIN | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/493 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Endrin | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0252.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

Decomposes (NTP, 1992), 245 °C (decomposes), Decomposes | |

| Record name | ENDRIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4981 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ENDRIN | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/493 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Endrin | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0252.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

Commercial product may contain flammable liquid with flashpoint 80F. (EPA, 1998), 80 °F (commercial product may contain flammable liquid) | |

| Record name | ENDRIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4981 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ENDRIN | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/493 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Solubility |

less than 1 mg/mL at 68 °F (NTP, 1992), Solubility in g/100 ml solvent at 25 °C: acetone 17, benzene 13.8, carbon tetrachloride 3.3, hexane 7.1, and xylene 18.3, In water, 0.25 mg/l @ 25 °C, Solubility of endrin in fresh water: 200 ug/l., Insol in methanol, Solubility in water at 25 °C: none, Insoluble | |

| Record name | ENDRIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4981 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ENDRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/198 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ENDRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1023 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Endrin | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0252.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.7 at 68 °F (EPA, 1998) - Denser than water; will sink, Specific gravity 1.7 @ 20 °C., 1.7 g/cm³, 1.7, 1.70 | |

| Record name | ENDRIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4981 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ENDRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/198 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ENDRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1023 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ENDRIN | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/493 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Endrin | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0252.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Pressure |

2e-07 mmHg at 77 °F (EPA, 1998), 0.000003 [mmHg], 3X10-6 mm Hg @ 20 °C, Vapor pressure at 25 °C: negligible, low, Low | |

| Record name | ENDRIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4981 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Endrin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/233 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ENDRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/198 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ENDRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1023 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ENDRIN | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/493 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Endrin | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0252.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Impurities |

Impurities found in a technical grade endrin sample included the following: dieldrin, isodrin, aldrin, heptachloronorbornadiene, heptachloronorbornene, endrin aldehyde, and delta-ketoendrin. | |

| Record name | ENDRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/198 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

WHITE, CRYSTALLINE SOLID, Colorless to tan, crystalline solid ... | |

CAS No. |

72-20-8 | |

| Record name | ENDRIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4981 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Endrin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72-20-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Endrin [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000072208 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Endrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6020561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Endrin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.705 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ENDRIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OB9NVE7YCL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ENDRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/198 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ENDRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1023 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ENDRIN | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/493 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

Decomposes at 473 °F. (EPA, 1998), Approximately 200 °C (rearranges above that point), 200 °C, 473 °F (decomposes), 392 °F (Decomposes) | |

| Record name | ENDRIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4981 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ENDRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/198 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ENDRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1023 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ENDRIN | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/493 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Endrin | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0252.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Environmental Fate and Transformation Pathways of Endrin

Phototransformation Mechanisms of Endrin (B86629): Formation of δ-Ketoendrin Isomers

When exposed to sunlight, Endrin undergoes photochemical isomerization, primarily forming a pentacyclic ketone known as δ-ketoendrin (also referred to as endrin ketone). cdc.govepa.gov This transformation is a significant pathway for Endrin's alteration in the environment. wikipedia.orgepa.gov In laboratory experiments exposing thin layers of solid Endrin to sunlight, δ-ketoendrin was the main product, with minor amounts of endrin aldehyde also being formed. cdc.govepa.gov

The rate of this phototransformation is influenced by environmental conditions. Studies conducted during periods of intense summer sunlight indicated a half-life for this isomerization process of 5 to 9 days. cdc.govcdc.gov Complete conversion of Endrin to δ-ketoendrin under these conditions was observed within 15 to 19 days. cdc.gov Laboratory studies using ultraviolet radiation on Endrin dissolved in organic solvents like hexane (B92381) and cyclohexane (B81311) also demonstrated its photolytic breakdown, yielding a pentachlorinated half-cage ketone as the major product. cdc.gov High temperatures can also contribute to the transformation of Endrin into δ-ketoendrin and endrin aldehyde, though this accounts for less than 5% of its breakdown. epa.gov

Microbial Degradation of Endrin in Environmental Matrices

The breakdown of Endrin in the environment is also mediated by various microorganisms, with the specific processes and efficiencies depending on the presence of suitable microbial species and environmental conditions such as oxygen availability. inchem.org

Anaerobic Biotransformation Processes of Endrin

Biodegradation of Endrin is notably enhanced under anaerobic conditions, such as those found in flooded soils. epa.govinchem.org In these oxygen-depleted environments, microbial activity can lead to the degradation of Endrin. wikipedia.org Some studies have reported the near-complete anaerobic biodegradation of Endrin in laboratory settings within a few days. epa.gov However, it is important to note that the specific redox conditions required for this rapid degradation may not always be present in natural soil environments. epa.gov Furthermore, the strong adsorption of Endrin to soil particles can render it less available to the bacteria responsible for its breakdown. epa.gov A microbial consortium including Clostridium bifermentans and Clostridium glovolium has been shown to be highly effective, degrading 96% of a 10 mg/L dieldrin (B1670511) (a stereoisomer of endrin) solution within seven days under anaerobic conditions. nih.gov

Aerobic Microbial Contributions to Endrin Degradation

Under aerobic conditions, biodegradation does not appear to be a primary degradation route for Endrin in soils. cdc.gov However, some microorganisms have demonstrated the ability to degrade Endrin when it is provided as the sole carbon source. For instance, Aerobacter aerogenes and Pseudomonas aeruginosa have shown the capacity to reduce Endrin levels, with the most significant reduction occurring within the first week of incubation. lsu.edu The degradation process in aerobic environments involves intracellular enzymatic actions or the secretion of extracellular enzymes that break down the Endrin molecule. lsu.eduresearchgate.net

Fungal and Bacterial Roles in Endrin Metabolite Formation (e.g., Phlebia acanthocystis, Kocuria sp.)

A variety of fungi and bacteria play a role in the biotransformation of Endrin. inchem.org White-rot fungi, in particular, have been identified as effective degraders. Phlebia acanthocystis and Phlebia brevispora have demonstrated the ability to efficiently degrade Endrin in pure cultures, with P. acanthocystis showing a degradation rate of over 80% after 20 days of incubation. sci-hub.seresearchgate.net These fungi metabolize Endrin through hydroxylation, producing various monohydroxylated products, and in the case of P. acanthocystis, a carboxylated product has also been identified. sci-hub.seresearchgate.netresearchgate.net This suggests that fungal cytochrome P450 enzymes are involved in the initial breakdown steps. researchgate.net

Bacterial species such as Trichoderma, Pseudomonas, and Bacillus also contribute to Endrin's biodegradation. inchem.org Twenty microbial cultures that were known to degrade the related pesticide dieldrin were also found to be capable of degrading Endrin. capes.gov.br

Persistence and Half-Life Dynamics of Endrin in Soil Ecosystems

Endrin is recognized as a highly persistent pesticide in soil environments. cdc.govepa.gov Its persistence is highly dependent on local conditions, but it can remain in the soil for extended periods. cdc.govinchem.org

The half-life of Endrin in soil has been estimated to be as long as 12 to 14 years. cdc.govepa.govinchem.org Field measurements on well-drained agricultural soil have indicated a biodegradation half-disappearance time of approximately 14 years, highlighting its resistance to breakdown under natural conditions. cdc.gov However, under more controlled, aerobic laboratory conditions with optimal temperature and moisture, the degradation half-life was reported to be between 26 and 32 weeks. cdc.gov Factors such as application method and soil conditions can influence its persistence; for example, Endrin applied to the soil surface is generally less persistent than when it is mixed into the soil, due to increased exposure to volatilization and photodecomposition. inchem.org

| Environmental Matrix | Half-Life | Conditions | Reference(s) |

| Soil (Field) | ~14 years | Well-drained agricultural soil | cdc.gov |

| Soil (Field) | Up to 12 years | General | inchem.org |

| Soil (Laboratory) | 26-32 weeks | Controlled aerobic, 30°C, 10-33% water content | cdc.gov |

| Solid Endrin (Sunlight) | 5-9 days | Intense summer sunlight | cdc.gov |

| Solid Endrin (Laboratory) | 20-40 hours | Photodegradation | cdc.gov |

| River (Model) | 9.6 days | Volatilization | cdc.gov |

| Pond (Model) | >4 years | Volatilization | cdc.gov |

Endrin Transport and Partitioning in Aquatic and Terrestrial Systems

The movement and distribution of Endrin in the environment are governed by its physical and chemical properties, particularly its low water solubility and high affinity for soil and sediment particles. epa.gov Endrin adsorbs strongly to soil organic matter, which generally limits its mobility and the likelihood of it leaching into groundwater. cdc.govcdc.gov The soil organic carbon-water (B12546825) partition coefficient (Koc) for Endrin is estimated to be around 34,000, indicating strong adsorption. cdc.gov

Despite its low mobility, Endrin has been detected in some groundwater samples, suggesting that leaching can occur under certain soil and environmental conditions. epa.govepa.gov The primary mechanism for Endrin's transport from terrestrial to aquatic systems is through surface runoff of soil particles to which it is adsorbed. epa.govinchem.org

Once in aquatic systems, Endrin continues to partition extensively to sediment. epa.govepa.gov Volatilization from water is not considered a significant removal process. epa.gov However, it does exhibit a high potential for bioconcentration in aquatic organisms. epa.gov Reported bioconcentration factors (BCFs) in fish range from 1,335 to 10,000, and in snails, the BCF can be as high as 49,000. epa.gov In the atmosphere, Endrin is expected to be primarily associated with particulate matter and is removed through wet and dry deposition. cdc.govepa.gov

Leaching Potential and Groundwater Contamination Studies of Endrin

Endrin demonstrates a generally low potential for leaching into groundwater due to its low water solubility and strong tendency to adsorb to soil particles. epa.govcdc.gov Laboratory studies have shown that endrin is almost entirely adsorbed by sandy loam and organic soils. cdc.gov In one study, only 13.6% of endrin leached from sandy soil after ten consecutive rinses with 200 mL of water, and a mere 1.5% leached from organic soil under the same conditions. cdc.gov The estimated soil half-life of endrin is approximately 14 years, during which it is not expected to significantly migrate from soil to groundwater under normal agricultural use. cdc.govnih.gov

Despite its low mobility, endrin has been detected in groundwater, suggesting that leaching can occur under specific circumstances. epa.govnih.govepa.gov For instance, the presence of organic solvents, which were common carriers in endrin formulations, can facilitate its movement into groundwater, particularly from spills or at waste disposal sites. nih.gov

Groundwater monitoring studies have infrequently detected endrin. In a comprehensive study across 58 counties in California, endrin was found in only a single sample. nih.gov A national survey in the United States identified only two wells with detectable levels of endrin; one in California, likely due to a point source or spill, and another in Illinois, where the contamination at an average concentration of 0.02 ppb was thought to be from agricultural applications. nih.gov Furthermore, endrin was detected at 0.9% of 178 Comprehensive Environmental Response, Compensation, and Liability Act (CERCLA) sites and 1.3% of 156 Resource Conservation and Recovery Act (RCRA) sites sampled, although the specific concentrations were not reported. nih.gov

Table 1: Summary of Endrin Detections in Groundwater Studies

| Study Location/Type | Detection Frequency/Concentration | Probable Source | Citation |

| California (58 counties) | Detected in 1 sample | Point and nonpoint sources | nih.gov |

| National Survey (U.S.) | Detected in 2 wells | Point source/spill (CA), Agricultural use (IL, 0.02 ppb avg.) | nih.gov |

| CERCLA Sites | 0.9% of 178 sites | Not specified | nih.gov |

| RCRA Sites | 1.3% of 156 sites | Not specified | nih.gov |

Adsorption and Desorption Dynamics of Endrin in Soil, Sediment, and Clay Minerals

The environmental transport and bioavailability of endrin are heavily influenced by its adsorption and desorption behavior in soil, sediment, and clay minerals. Endrin, being a hydrophobic compound, exhibits strong adsorption to these matrices, which limits its mobility in water but contributes to its persistence. cdc.gov This high affinity for solid phases is quantified by its high organic carbon-water partition coefficient (Koc) and octanol-water partition coefficient (Kow), with log Koc and log Kow values estimated at 4.53 and 5.34–5.6, respectively. nih.gov

When released into water, endrin rapidly and strongly adsorbs to sediment. nih.govepa.gov In laboratory settings, endrin was observed to be almost completely adsorbed to samples of both sandy loam and organic soil. cdc.gov The strong binding of endrin to soil particles means that it is not easily desorbed, contributing to its long half-life in soil, which can be up to 14 years or more. epa.govepa.gov

Studies on specific clay minerals have further elucidated the adsorption mechanisms. Research on montmorillonite (B579905) and kaolinite (B1170537) clays (B1170129) revealed that the sorption isotherm for endrin is linear. nih.gov The adsorption process is influenced by factors such as pH and ionic strength; for instance, sorption increases with higher ionic strength. nih.gov The primary mechanisms for endrin's sorption to these clays are suggested to be a combination of hydrophobic interactions and charge-dipole interactions. nih.gov Intercalation of hydroxyl aluminum species into montmorillonite has been found to decrease the sorption of endrin. nih.gov

Table 2: Adsorption Characteristics of Endrin in Different Soil Types

| Soil Type | Percentage Leached (after 10 x 200 mL water rinses) | Mobility Factor | Citation |

| Sandy Soil | 13.6% | 0.52 | cdc.gov |

| Organic Soil | 1.5% | 0.040 | cdc.gov |

Volatilization and Atmospheric Transport of Endrin

Despite having a low vapor pressure of 2.0×10⁻⁷ mmHg, volatilization can be a significant pathway for the dissipation of endrin from soil and plant surfaces, particularly shortly after application. nih.govepa.gov Studies have reported that an initial rapid volatilization of 20–30% can occur following its agricultural use. nih.gov However, this rate decreases significantly, and after about 11 days, further volatilization may no longer be detectable. nih.gov Unlike some other pesticides, endrin volatilization is not enhanced by rainfall. nih.gov

Once in the atmosphere, endrin is expected to be primarily associated with particulate matter due to its low vapor pressure and high Koc value. cdc.govepa.gov However, small amounts may also exist in the vapor phase. cdc.govepa.gov This association with airborne particles facilitates its long-range atmospheric transport (LRAT), allowing it to travel far from its original source. nih.govenvirocomp.com Evidence for this comes from the detection of endrin in remote locations such as the Arctic and in the air over the Great Lakes. nih.govdocumentsdelivered.com For instance, in 2018, endrin was detected in seven of 132 ambient air samples collected by the EPA Great Lakes National Program, with concentrations ranging from 0.143 to 0.688 pg/m³. nih.gov The removal of particle-adsorbed endrin from the atmosphere occurs through both wet and dry deposition. cdc.gov

The potential for volatilization from water is considered low, governed by its Henry's Law constant, which ranges from 2×10⁻⁹ to 3.7×10⁻⁸ atm-m³/mol. nih.gov The estimated half-life for volatilization from a model river is 9.6 days, while from a model pond, it is estimated to be over 4 years. cdc.govnih.gov

Table 3: Physicochemical Properties of Endrin Related to Volatilization and Transport

| Property | Value | Implication | Citation |

| Vapor Pressure | 2.0×10⁻⁷ mmHg | Low volatility, but initial rapid loss can occur | nih.gov |

| Henry's Law Constant | 2×10⁻⁹ to 3.7×10⁻⁸ atm-m³/mol | Low potential for volatilization from water | nih.gov |

| Log Koc | 4.53 | Strong adsorption to soil and sediment | nih.gov |

| Log Kow | 5.34–5.6 | High potential for bioconcentration; hydrophobic | nih.gov |

Particle-Associated Transport of Endrin in Runoff from Agricultural Areas

Due to its strong adsorption to soil particles, a primary mechanism for the transport of endrin from agricultural fields into aquatic environments is through surface runoff. cdc.govnih.gov During rainfall or irrigation events, soil erosion can carry endrin-laden particles into nearby streams, rivers, and lakes. cdc.govepa.gov This particle-associated transport is a significant pathway for the contamination of surface water systems with endrin. epa.gov

Studies have shown that for pesticides with properties similar to endrin (i.e., strong adsorption to soil), transport in the particulate phase can be substantial and occur over longer periods compared to transport in the dissolved phase. frontiersin.org While dissolved-phase transport tends to happen shortly after application, particulate-phase transport can contribute to environmental loading for extended periods, with one study indicating that 90% of the transported mass occurred within 100 days after application. frontiersin.org The concentrations of pesticides in the particulate phase in runoff can be significantly higher—by factors ranging from 12 to 3,700 times—than in the dissolved phase. frontiersin.org This underscores the importance of soil erosion and runoff in the environmental distribution of persistent, hydrophobic pesticides like endrin.

Ecological Dynamics and Bioconcentration of Endrin

Bioaccumulation and Bioconcentration Factors of Endrin (B86629) in Non-Human Organisms

Bioaccumulation refers to the gradual accumulation of substances, such as pesticides, in an organism. Bioconcentration is a specific type of bioaccumulation where the uptake of a chemical is from the water. The bioconcentration factor (BCF) is a measure of the extent of chemical accumulation in an organism from the water.

Aquatic Biota: Fish and Shellfish Endrin Uptake, Accumulation, and Depuration Studies

Endrin is highly toxic to fish and other aquatic life, and it bioaccumulates rapidly in these organisms. waterquality.gov.auinchem.org Studies have reported significant bioconcentration of endrin in fish, with BCFs ranging from 1,335 to 10,000. epa.govwikipedia.org Shellfish also exhibit moderate to extensive bioconcentration, with BCFs between 500 and 1,250. epa.gov

The uptake of endrin by aquatic organisms is rapid, and once exposed, they can lose the accumulated endrin quickly if moved to clean water. inchem.org However, the persistence of endrin in aquatic sediments means that these organisms are often continuously exposed. epa.govccme.ca The toxicity of endrin to aquatic life is high, with 96-hour LC50 values (the concentration lethal to 50% of a test population) for most fish and aquatic invertebrates falling below 1.0 µg/L. inchem.org For instance, 48 to 96-hour LC50 values for 22 freshwater fish species ranged from 0.06 to 31.00 µg/L, with most figures below 7.00 µg/L. waterquality.gov.au Salmonids tend to be among the most sensitive species. waterquality.gov.au

Interactive Data Table: Endrin Bioconcentration Factors (BCF) in Aquatic Organisms

| Organism Type | Bioconcentration Factor (BCF) Range | Reference |

| Fish | 1,335 - 10,000 | epa.govwikipedia.org |

| Shellfish | 500 - 1,250 | epa.gov |

| Snails | Up to 49,000 | epa.gov |

Terrestrial Invertebrates: Snail and Soil Organism Endrin Accumulation

Endrin also accumulates in terrestrial invertebrates. Snails, for example, have shown an exceptionally high capacity for bioconcentration, with reported BCFs as high as 49,000. epa.gov Soil invertebrates like slugs and earthworms can also readily take up endrin, with bioconcentration factors ranging from 14 to 103. inchem.org The persistence of endrin in soil, with a half-life that can exceed 14 years, means that these organisms can be exposed for extended periods. epa.govcdc.gov

Trophic Transfer and Biomagnification Potential of Endrin in Aquatic Food Chains

Trophic transfer is the movement of a contaminant from one trophic level (e.g., prey) to the next (e.g., predator). Biomagnification is the increasing concentration of a substance in organisms at successively higher levels in a food chain.

While endrin does bioaccumulate, its potential for significant biomagnification in aquatic food chains is considered to be quantitatively insignificant when compared to the process of bioconcentration directly from the water. astm.orgastm.org One study reported a ratio of biomagnification to bioconcentration of 2 for endrin, which is lower than that of other persistent organic pollutants like DDT. cdc.gov This suggests that while some trophic transfer occurs, the primary route of exposure and accumulation for many aquatic organisms is direct uptake from the contaminated water. astm.orgastm.org

Ecosystemic Impacts of Endrin Contamination on Wildlife Populations

The persistence and toxicity of endrin have had significant impacts on various wildlife populations, particularly birds and aquatic communities.

Avian Population Responses to Environmental Endrin Exposure

Endrin is highly toxic to birds. herts.ac.uk Its use as a pesticide was a major factor in the decline of raptor and migratory bird populations. cdc.govepa.gov The lethal dose (LD50) for terrestrial birds is in the range of 1.0-10.0 mg/kg body weight. inchem.org Exposure to endrin has been linked to reproductive problems in birds, including decreased hatchability of eggs and reduced viability of chicks. usgs.gov For example, the American white pelican experienced a significant population decline in the mid-20th century, which has been attributed in part to the effects of endrin and other organochlorine pesticides. wikipedia.org

Birds can eliminate endrin from their bodies, but the process is slow. In a study on mallard ducks, it took over 30 days to lose 90% of the initial amount of accumulated endrin. nih.gov This slow depuration rate means that birds can accumulate harmful levels of the pesticide from their environment.

Aquatic Community Disturbance by Endrin Residues in Water Systems

Endrin contamination has led to significant disturbances in aquatic communities. nih.gov The high toxicity of endrin to a wide range of aquatic organisms, from phytoplankton to fish, can alter the structure and function of aquatic ecosystems. waterquality.gov.auinchem.org Runoff from agricultural lands where endrin was used has been a primary source of contamination for water systems. aquaoxwaterfilters.com

The presence of endrin in water and sediment can lead to fish kills and a reduction in the diversity of aquatic invertebrates. ccme.cacdc.gov Even at low concentrations, endrin can cause sublethal effects, such as behavioral changes in invertebrates, which can have cascading effects on the food web. capes.gov.br The persistence of endrin in sediments ensures a long-term source of contamination for bottom-dwelling organisms, further contributing to the disruption of aquatic communities. ccme.ca

Mammalian Wildlife Responses to Environmental Endrin (e.g., Peromyscus maniculatus, Microtus)

Endrin, a now-obsolete organochlorine pesticide, has demonstrated significant and differential toxicological impacts on various small mammal populations. herts.ac.uk Field and laboratory research have focused on species such as the deer mouse (Peromyscus maniculatus) and voles (Microtus spp.), revealing complex interactions between the pesticide, population dynamics, and species-specific sensitivities. cdnsciencepub.comcdnsciencepub.com Endrin was historically used as a rodenticide to control voles in orchards, among other applications. nih.govunl.edu

Studies conducted in both unenclosed and enclosed field environments have provided critical insights into how endrin affects small mammal communities. cdnsciencepub.comcdnsciencepub.com In one multi-year investigation, a single application of endrin to a 7-acre plot resulted in markedly different outcomes for cohabiting populations of Microtus pennsylvanicus (meadow vole) and Peromyscus maniculatus. cdnsciencepub.com

For the Microtus population, the endrin application caused an immediate and significant drop in numbers. cdnsciencepub.comcdnsciencepub.com However, this decline was not indicative of a long-term toxicological effect. The population quickly recovered, exceeding pre-spray numbers within two years and surpassing the population on the corresponding control plot in all three years of the study. cdnsciencepub.com Researchers suggested that the pesticide-induced population crash disrupted the voles' social structure and reduced intraspecific competition, allowing the population to rebound rapidly, similar to a response to a local depopulation event from trapping. cdnsciencepub.com In enclosed field settings, recruits entering the experimental population after the spray survived significantly better than those in the more crowded control enclosure, contributing to a final population that was larger than the control group's. cdnsciencepub.com

In stark contrast, the Peromyscus maniculatus population experienced a severe and lasting decline following the same endrin application. cdnsciencepub.com Before the spray, deer mice were more numerous on the experimental plot than the control plot. After the application, their numbers were significantly reduced and failed to recover. cdnsciencepub.com Unlike the voles, there was no subsequent recruitment through immigration or breeding. Individuals captured on the experimental plot in the years following the spray were transient, remaining for only a single trapping period. cdnsciencepub.com This demonstrated a long-term toxicological effect on Peromyscus, indicating a differential response between the two species to the same environmental exposure. cdnsciencepub.com The tendency for Peromyscus to abandon the experimental area was also linked to the lack of suitable woodland habitat and potential competitive interference from the grassland-dwelling Microtus. cdnsciencepub.com

The table below summarizes the divergent population responses observed in the field study.

| Species | Pre-Spray Status (Experimental Plot) | Immediate Post-Spray Effect | Long-Term Population Trend (Experimental Plot) |

| Microtus pennsylvanicus | Moderate population | Significant decline in numbers | Rapid recovery, exceeding pre-spray and control plot numbers |

| Peromyscus maniculatus | More abundant than control plot | Significant decline in numbers | Failure to recover; absence of recruitment |

Data sourced from Morris, R. D. (1970). cdnsciencepub.com

Laboratory studies on Peromyscus maniculatus have further detailed the direct toxicological effects of endrin. cdnsciencepub.com When field-captured deer mice were fed diets containing varying concentrations of endrin, adult mortality was directly proportional to the level of endrin in their food. cdnsciencepub.com This effect was particularly pronounced during periods of stress, such as starvation, which may mobilize endrin stored in fatty tissues. cdnsciencepub.com While the study found that endrin did not significantly affect the frequency of litter production or mean litter size among surviving adults, it did reveal evidence of increased postnatal mortality of young before weaning at higher endrin concentrations. cdnsciencepub.com

| Endrin in Diet (ppm) | Adult Mortality Trend | Effect on Reproduction |

| 1 ppm | Increased mortality compared to control | Postnatal mortality of young observed |

| 2 ppm | Increased mortality compared to control | Postnatal mortality of young observed |

| 4 ppm | Higher mortality, especially during stress periods | Postnatal mortality of young observed |

| 7 ppm | Highest mortality, especially during stress periods | Postnatal mortality of young observed |

Data sourced from Morris, R. D. (1968). cdnsciencepub.com

Research also suggests that the method of exposure is a key factor in endrin's effectiveness as a rodenticide. Studies on pine voles (Microtus pinetorum) indicated that endrin may act more as a tracking poison than as a toxicant ingested with food. unl.edu In laboratory settings, voles would avoid food mixed with toxic levels of endrin. However, ground sprays remained effective in the field, likely because the animals ingested contaminated soil particles during grooming or absorbed the toxin through their feet. unl.edu

Advanced Analytical Methodologies for Endrin and Its Metabolites

Extraction Techniques for Endrin (B86629) from Environmental and Biological Matrices

Extracting Endrin from complex environmental and biological samples is the critical first step in its analysis. The choice of extraction technique depends heavily on the sample matrix and the target analyte's chemical properties.

Traditional solvent extraction remains a fundamental technique for isolating Endrin. The selection of the solvent is crucial for achieving high extraction efficiency.

Hexane (B92381) and Hexane/Solvent Mixtures: Hexane is a commonly used solvent for Endrin extraction. inchem.org For instance, a method for analyzing medicinal plant tinctures involved extraction with hexane followed by capillary GC analysis. inchem.org In the analysis of water samples, Endrin is determined by extraction with a mixture of hexane and diethyl ether, followed by gas chromatography with electron capture detection (GC-ECD). who.int This method can achieve a detection limit of approximately 0.002 µ g/litre . who.int For analyzing agricultural and fishery products, a homogenized sample can be extracted with acetone (B3395972), followed by a liquid-liquid partitioning step into n-hexane. mhlw.go.jp Similarly, methods for analyzing aldrin (B1666841) and dieldrin (B1670511) in milk involve lipid extraction with hexane and acetone, followed by residue extraction with acetonitrile (B52724) and partitioning back into hexane. A rapid clean-up procedure for sediments involves extraction on a Soxhlet column using a benzene (B151609) and hexane mixture. inchem.org

Methylene (B1212753) Chloride (Dichloromethane): Methylene chloride is another effective solvent for extracting Endrin from various matrices. inchem.org It has been used at different pH values in extraction procedures. inchem.org For the analysis of organochlorine pesticides in soil, a common extraction method uses a 50:50 mixture of acetone and methylene chloride. restek.com Environmental Protection Agency (EPA) methods for analyzing industrial effluent often involve extraction with methylene chloride, followed by a solvent exchange to hexane prior to GC analysis. biotage.com

Ethyl Acetate (B1210297): Size exclusion chromatography methods have been employed to clean up pesticide extracts from various food and environmental samples, including fish oils, animal fat, and vegetables, after an initial extraction with ethyl acetate. inchem.org In an automated gel permeation chromatography (GPC) system, a toluene-ethyl acetate (1+3) mixture was used as the elution solvent for a wide range of pesticides, including chlorinated and organophosphate types. nih.gov

Table 1: Solvent-Based Extraction Approaches for Endrin

| Solvent/Mixture | Matrix Type | Method Details | Reference(s) |

|---|---|---|---|

| Hexane | Medicinal Plants | Extraction followed by capillary GC/Ni-electron-capture detection. | inchem.org |

| Hexane/Diethyl Ether | Water | Partition extraction followed by GC with electron capture detection. | inchem.orgwho.int |

| n-Hexane | Agricultural Products | Acetone extraction followed by liquid-liquid partitioning into n-hexane. | mhlw.go.jp |

| Methylene Chloride | Soil, Water | Used in various extraction procedures, often followed by solvent exchange to hexane for GC analysis. | inchem.orgrestek.com |

| Ethyl Acetate | Fish Oils, Animal Fat | Initial extraction followed by size exclusion chromatography for clean-up. | inchem.org |

| Toluene/Ethyl Acetate | Various | Elution solvent in automated Gel Permeation Chromatography (GPC) for cleanup. | nih.gov |

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has become a popular and effective technique for pesticide residue analysis in food and other complex matrices. researchgate.net This approach involves an initial extraction and partitioning step, followed by a dispersive solid-phase extraction (d-SPE) for clean-up. researchgate.netrestek.com

A modified QuEChERS method has been developed for the simultaneous analysis of Endrin and its metabolite, δ-Ketoendrin, in animal-derived food products like chicken, pork, beef, eggs, and milk. nih.govresearchgate.net In this method, samples are extracted with acidified acetonitrile and then salted out using magnesium sulfate (B86663) and sodium acetate. nih.govresearchgate.net The final extract is then purified using a dual-layer SPE cartridge. nih.govresearchgate.net This method demonstrated excellent recoveries, ranging from 75.63% to 117.92%, with relative standard deviations (RSD) below 8.52% for both compounds across the different food types. nih.gov The limits of detection (LODs) were 0.003 mg/kg, and the limits of quantification (LOQs) were 0.01 mg/kg. nih.gov

For analyzing honey, a modified QuEChERS method involved dissolving the honey in water, followed by extraction and clean-up. mdpi.com A key modification was changing the solvent from acetonitrile to n-hexane after extraction, which allowed for successful analysis by GC-ECD. mdpi.com

Table 2: Performance of a Modified QuEChERS Method for Endrin and δ-Ketoendrin in Animal Products

| Matrix | Analyte | Fortification Level (mg/kg) | Average Recovery (%) | Relative Standard Deviation (RSD) (%) |

|---|---|---|---|---|

| Milk | Endrin | 0.01 | 117.92 | 1.05 |

| δ-Ketoendrin | 0.01 | 111.96 | 1.83 | |

| Egg | Endrin | 0.01 | 100.99 | 3.55 |

| δ-Ketoendrin | 0.01 | 96.53 | 4.87 | |

| Chicken | Endrin | 0.01 | 94.63 | 8.52 |

| δ-Ketoendrin | 0.01 | 91.56 | 7.91 | |

| Pork | Endrin | 0.01 | 80.31 | 5.34 |

| δ-Ketoendrin | 0.01 | 75.63 | 5.11 | |

| Beef | Endrin | 0.01 | 85.33 | 4.88 |

| δ-Ketoendrin | 0.01 | 81.36 | 6.23 |

Data sourced from a study on a modified QuEChERS approach for animal-derived food products. nih.gov

For trace-level analysis, miniaturized and integrated extraction techniques offer enhanced sensitivity and efficiency.

Micro-Solid Phase Extraction (µSPE): Solid-Phase Microextraction (SPME) is a solvent-free technique that can preconcentrate analytes, making it suitable for both volatile and semi-volatile compounds like Endrin. nih.gov It has been successfully used to extract organochlorine pesticides from solid matrices such as medicinal plants. nih.gov One study utilized a 65 µm PDMS/DVB fiber exposed to the headspace of the sample for analyte adsorption. nih.gov

Matrix Solid-Phase Dispersion (MSPD): MSPD is an efficient technique that combines sample homogenization, extraction, and clean-up into a single procedure. nih.govresearchgate.net A method for determining various chlorinated pesticides, including Endrin, in soil involved mixing the soil sample with a C18-silica dispersant and eluting with a dichloromethane-n-hexane mixture. nih.gov This method achieved satisfactory recoveries (over 75%) for most analytes. nih.gov For analyzing chicken eggs, an MSPD method used Florisil as the sorbent and a dichloromethane/hexane mixture for elution, yielding average recoveries between 82% and 110% for a range of organochlorine pesticides. nih.gov

Sample Clean-up Strategies for Endrin Analysis

Following extraction, a clean-up step is almost always necessary to remove co-extracted matrix components (like fats, lipids, and pigments) that can interfere with chromatographic analysis and damage the analytical instrumentation. epa.govamericanlaboratory.comgilson.com

Size Exclusion Chromatography (SEC), and its subset Gel Permeation Chromatography (GPC), separates molecules based on their size in solution. americanlaboratory.comgilson.com This makes it a powerful tool for removing large matrix molecules like lipids and proteins from extracts containing smaller analyte molecules like Endrin. americanlaboratory.comresearchgate.net

GPC is frequently used for the clean-up of extracts from fatty samples such as animal tissues, plant oils, and food products. nih.govamericanlaboratory.comresearchgate.net An automated GPC system can process samples containing up to 0.5 g of lipid every 30-40 minutes. nih.gov The technique has been shown to provide quantitative recoveries of pesticides with no need for additional liquid-liquid partitioning steps. nih.gov For example, a GPC method using Bio-Beads SX-3 gel with a toluene-ethyl acetate eluent effectively separated pesticides from lipids in chicken and turkey fat. nih.gov SEC has also been successfully applied to clean up organophosphorus pesticide extracts from household dust prior to GC/MS analysis. nih.gov

Solid-Phase Extraction (SPE) is a widely used clean-up technique that utilizes various sorbent materials to retain either the analytes of interest or the interfering matrix components. researchgate.net

Florisil: Florisil, a magnesium silicate-based sorbent, is commonly used for the clean-up of pesticide residues. mhlw.go.jpepa.govphenomenex.comappliedseparations.com It is effective for retaining polar and halogenated compounds. phenomenex.com In EPA methods, Florisil clean-up is often recommended, although batch-to-batch variation can affect the fractionation of pesticides. epa.gov It has been used in the analysis of chicken eggs in conjunction with MSPD and for purifying petroleum ether extracts of various food samples. nih.gov

Silica (B1680970) Gel: Silica gel is another polar sorbent used for sample clean-up in pesticide analysis. inchem.orgaffinisep.com It has been used as an alternative to Florisil to achieve better separation of organochlorine pesticides from polychlorinated biphenyls (PCBs). inchem.org

ENVI-Carb and Primary Secondary Amine (PSA): Graphitized carbon black (GCB), such as ENVI-Carb, is effective at removing pigments from sample extracts. restek.comrestek.comnih.gov Primary Secondary Amine (PSA) is a weak anion exchanger used to remove fatty acids and other acidic interferences. researchgate.netsilicycle.com In the modified QuEChERS method for animal products, a dual-layer SPE cartridge containing Supelclean ENVI-Carb (upper layer) and PSA (lower layer) was used for the final purification step. nih.govresearchgate.net This combination effectively removes pigments and fatty acids, resulting in a cleaner extract for analysis. nih.govresearchgate.net

Table 3: Common SPE Sorbents for Endrin Analysis Clean-up

| Sorbent | Type / Function | Typical Application | Reference(s) |

|---|---|---|---|

| Florisil | Polar Adsorbent (Magnesium Silicate) | Clean-up of pesticide residues from fatty foods and environmental samples. | mhlw.go.jpnih.govepa.gov |

| Silica Gel | Polar Adsorbent | Separation of organochlorine pesticides from PCBs. | inchem.org |

| ENVI-Carb (GCB) | Non-polar Adsorbent (Graphitized Carbon) | Removal of pigments (e.g., chlorophyll) from extracts. | restek.comnih.govresearchgate.net |

| Primary Secondary Amine (PSA) | Weak Anion Exchanger | Removal of fatty acids, sugars, and other polar interferences. | nih.govresearchgate.netsilicycle.com |

Chemical Treatment Approaches for Matrix Interference Removal